molecular formula C12H17N3O2 B14846005 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide

Cat. No.: B14846005
M. Wt: 235.28 g/mol
InChI Key: IKVORGQLEUTAOP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a nicotinamide core.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the dimethylamino and methylamino groups are added via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide can be compared to other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-11-9(12(16)15(2)3)6-14-7-10(11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

IKVORGQLEUTAOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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